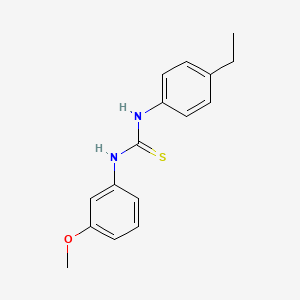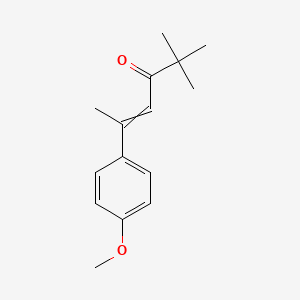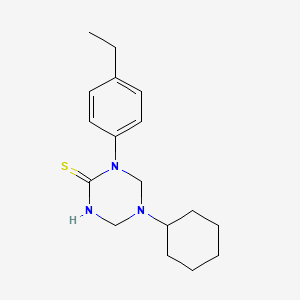
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMA-10 and is known for its ability to bind to certain receptors in the brain, which can have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of BMA-10 involves its binding to the sigma-1 receptor in the brain. This binding can have a range of effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. These effects can have a range of biochemical and physiological effects, including the regulation of pain perception, mood, and cognitive function.
Biochemical and Physiological Effects:
BMA-10 has been shown to have a range of biochemical and physiological effects. It has been shown to regulate pain perception, reduce anxiety and depression, and improve cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BMA-10 for lab experiments is its well-established synthesis method, which allows for the production of high-quality BMA-10 for research purposes. BMA-10 has also been extensively studied, which means that there is a wealth of information available on its potential uses and effects. However, one limitation of BMA-10 is that its effects can be complex and may vary depending on the specific conditions and experimental setup.
将来の方向性
There are a range of future directions for research on BMA-10. One potential area of research is the development of more selective sigma-1 receptor ligands that can target specific subtypes of the receptor. Another area of research is the investigation of the potential therapeutic effects of BMA-10 for a range of conditions, including neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of BMA-10 and its potential effects on different physiological processes.
合成法
The synthesis of BMA-10 involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with potassium carbonate, followed by the reaction of the resulting compound with 4-methylbenzylamine. The final step involves the reaction of the intermediate product with acetic anhydride to produce BMA-10. This synthesis method has been well-established in the literature and has been used in numerous studies to produce BMA-10 for research purposes.
科学的研究の応用
BMA-10 has been studied extensively for its potential use in scientific research. It has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, mood regulation, and cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including depression, anxiety, and neurodegenerative diseases.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-6-14(7-4-12)10-19-17(20)11-21-16-8-5-13(2)9-15(16)18/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXODSXDNOYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5798357.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)



![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)